molecular formula C19H20N6O3S3 B609876 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide CAS No. 1952247-05-0

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

Cat. No. B609876
M. Wt: 476.588
InChI Key: FLUZEVGWXJVSPX-UHFFFAOYSA-N
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Description

PDD 00017238 is a PARG inhibitor.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

In the field of pharmaceutical development, benzimidazole derivatives play a crucial role. A study by Saini et al. (2019) emphasized the novel methods in omeprazole synthesis, a proton pump inhibitor, highlighting the formation of various pharmaceutical impurities during the drug synthesis process. This research demonstrates the complexity and precision required in the synthesis of such compounds, ensuring the efficacy and purity of the final pharmaceutical product (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

DNA Binding Properties

Another significant application of benzimidazole derivatives is in the field of molecular biology. For instance, Hoechst 33258, a benzimidazole derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. Such properties make these derivatives valuable tools in genomic research, aiding in DNA staining and molecular structure studies (Issar & Kakkar, 2013).

Medicinal Chemistry and Therapeutic Applications

The versatility of benzimidazole derivatives extends to their therapeutic applications. A review by Ibrahim (2011) covered the synthesis methods and biological applications of azolylthiazoles, demonstrating the broad spectrum of pharmacological activities these compounds possess. This includes their potential in creating novel medicinal agents due to the stability of the quinazolinone nucleus and the ability to introduce various bioactive moieties to this structure (Ibrahim, 2011).

Sulfonamide-Based Drug Development

The research by Carta et al. (2012) and Gulcin & Taslimi (2018) highlights the significance of the sulfonamide moiety in drug development. This moiety is present in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The continuous exploration and innovation in sulfonamide-based drugs underscore their importance in addressing a wide array of health conditions, from glaucoma to cancer (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).

Antibacterial and Antifungal Activities

The study of heterocyclic compounds like 1,3,4-thiadiazole derivatives reveals their extensive pharmacological activities, including antibacterial and antifungal properties. Mishra et al. (2015) discussed the significance of these compounds in the development of new drugs with a broad spectrum of biological activities, showing the potential of benzimidazole derivatives in combating various infections (Mishra, Singh, Tripathi, & Giri, 2015).

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZEVGWXJVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 121415983

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 5
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

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